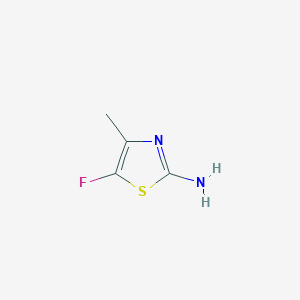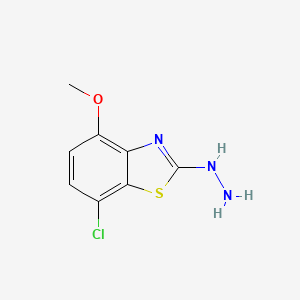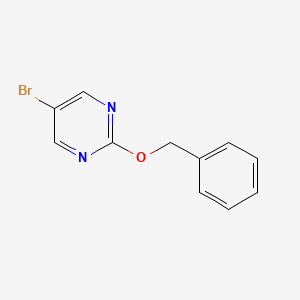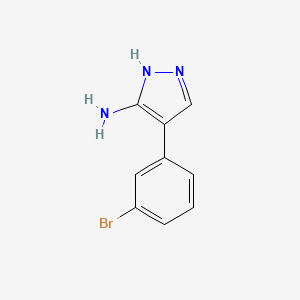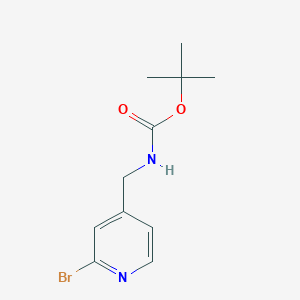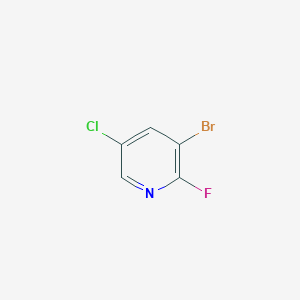
5-(1,3-噻唑-2-基)-1,3-噁唑
描述
5-(1,3-Thiazol-2-yl)-1,3-oxazole is a compound that contains both thiazole and oxazole rings. Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom . These types of compounds are often found in a wide range of natural products and have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound with a structure similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole .Molecular Structure Analysis
The molecular structure of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole has been confirmed by various spectral data, including IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involve arylation, diazotization, and diazo-coupling . For example, a new thiazolylazo reagent was synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole can vary. For example, one compound with a similar structure has a melting point of 192-194°C .科学研究应用
抗癌特性:该化合物已被探索其潜在的抗癌活性。Lesyk et al. (2007)进行了一项研究,合成了类似的化合物,并评估了它们对一系列人类癌细胞系的抗癌活性,包括肾癌、白血病、结肠癌、乳腺癌和黑色素瘤。
抗菌活性:具有类似结构的5-(1,3-噻唑-2-基)-1,3-噁唑的化合物已被合成并评估其抗菌特性。例如,Sanz-Cervera et al. (2009)研究了一系列具有氧(硫)唑醇骨架的化合物库,特别针对金黄色葡萄球菌的抗菌活性。
抗微生物药剂:相关化合物的抗微生物特性一直是研究的焦点。Reddy et al. (2010)合成了新的噻唑基-噁唑基衍生物,并对其对各种细菌的抑制活性进行了测试,发现具有强大的抑制活性。
天然产物研究:类似5-(1,3-噻唑-2-基)-1,3-噁唑的化合物的天然存在及其生物活性已被审查。Jin (2003, 2009, 2011)提供了这些天然产物的概述,指出它们的重要药理活性。
合成方法和表征:研究还集中在这些化合物的合成和表征上,以进一步探索其特性。Laurent & Romine (2009)讨论了氧唑基取代杂环的合成途径,这对于进一步的生物学研究至关重要。
生物途径抑制剂:5-(1,3-噻唑-2-基)-1,3-噁唑的某些衍生物已被研究作为生物途径中的抑制剂。例如,Malamas et al. (1996)研究了唑基苯氧基羟基脲作为5-脂氧合酶的选择性抑制剂。
安全和危害
未来方向
Thiazole and oxazole derivatives have a wide range of applications in the field of drug design and discovery . Therefore, future research could focus on modifying the 5-(1,3-Thiazol-2-yl)-1,3-oxazole structure at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
生化分析
Biochemical Properties
5-(1,3-Thiazol-2-yl)-1,3-oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of its catalytic activity .
Cellular Effects
The effects of 5-(1,3-Thiazol-2-yl)-1,3-oxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 5-(1,3-Thiazol-2-yl)-1,3-oxazole can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-(1,3-Thiazol-2-yl)-1,3-oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 5-(1,3-Thiazol-2-yl)-1,3-oxazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1,3-Thiazol-2-yl)-1,3-oxazole have been studied over various time periods. It has been found that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to 5-(1,3-Thiazol-2-yl)-1,3-oxazole can lead to sustained inhibition of certain enzymes, resulting in long-term alterations in cellular metabolism and function. Additionally, the degradation products of this compound may also have biological activity, further influencing its overall effects .
Dosage Effects in Animal Models
The effects of 5-(1,3-Thiazol-2-yl)-1,3-oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
5-(1,3-Thiazol-2-yl)-1,3-oxazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, 5-(1,3-Thiazol-2-yl)-1,3-oxazole can affect the activity of enzymes involved in lipid metabolism, thereby influencing the synthesis and degradation of fatty acids .
Transport and Distribution
The transport and distribution of 5-(1,3-Thiazol-2-yl)-1,3-oxazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 5-(1,3-Thiazol-2-yl)-1,3-oxazole within tissues can also influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 5-(1,3-Thiazol-2-yl)-1,3-oxazole is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, 5-(1,3-Thiazol-2-yl)-1,3-oxazole may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
属性
IUPAC Name |
5-(1,3-thiazol-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-6(8-1)5-3-7-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHUIFQLRHKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


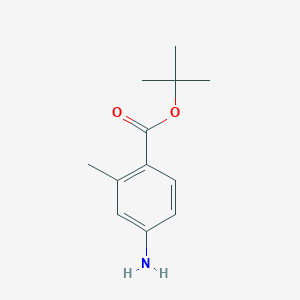
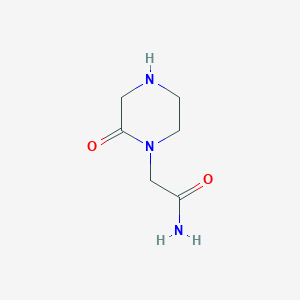
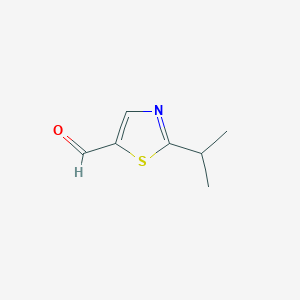
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)
